1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one is an organic compound characterized by its unique structure and properties. This compound features an amino group and an ethoxy group attached to a phenyl ring, along with a brominated propanone moiety. Its molecular formula is C11H14BrNO2, and it has a molecular weight of 272.14 g/mol. The compound is notable for its potential applications in pharmaceutical research and organic synthesis.
This compound can be synthesized through various chemical processes, primarily involving the bromination of precursor compounds such as 1-(4-Amino-2-ethoxyphenyl)propan-1-one. It is available from chemical suppliers for research purposes.
1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one falls under the category of halogenated organic compounds and can be classified as a brominated phenylpropanone derivative. Its structural characteristics position it within the broader class of substituted aromatic compounds.
The synthesis of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one typically involves the following steps:
In industrial settings, the production may involve larger-scale bromination processes with stringent control over parameters such as concentration, temperature, and reaction time. Continuous flow reactors may be employed to improve efficiency and scalability.
The molecular structure of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one can be represented by its IUPAC name and structural formula:
Property | Data |
---|---|
Molecular Formula | C11H14BrNO2 |
Molecular Weight | 272.14 g/mol |
IUPAC Name | 1-(4-amino-2-ethoxyphenyl)-3-bromopropan-1-one |
InChI | InChI=1S/C11H14BrNO2/c1-2-15... |
InChI Key | NYPGFKKTUQZIKB-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=CC(=C1)N)CC(=O)CBr |
The structure features a bromine atom attached to a propanone group, which is further linked to an ethoxy-substituted phenyl ring.
1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one can participate in several types of chemical reactions:
These reactions demonstrate the compound's versatility in organic synthesis, making it valuable for creating derivatives with varied functional groups.
The mechanism of action for 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one involves its interaction with biological molecules. The presence of the bromine atom and carbonyl group allows it to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity. The ethoxy group enhances solubility and bioavailability, facilitating transport within biological systems.
The physical properties of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one include:
Key chemical properties include:
Relevant analyses indicate that these properties contribute to its utility in various synthetic applications.
1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one has potential applications in:
The unique structural features and reactivity profile make this compound a valuable asset in both academic and industrial research settings.
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7